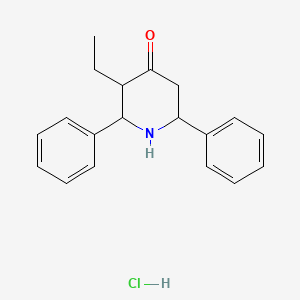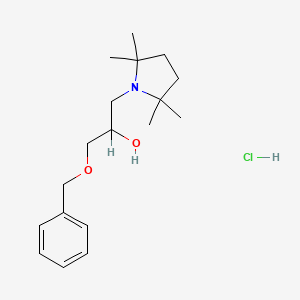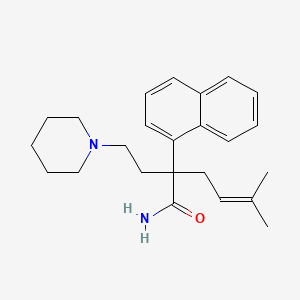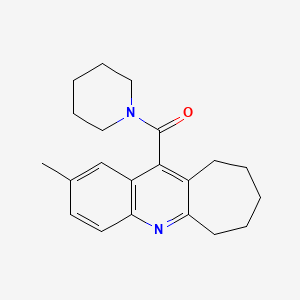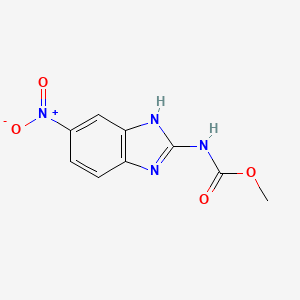![molecular formula C19H48O3Si4 B14666208 1,1,1,5,5,5-Hexaethyl-3-methyl-3-[(triethylsilyl)oxy]trisiloxane CAS No. 36964-96-2](/img/structure/B14666208.png)
1,1,1,5,5,5-Hexaethyl-3-methyl-3-[(triethylsilyl)oxy]trisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,5,5,5-Hexaethyl-3-methyl-3-[(triethylsilyl)oxy]trisiloxane is a specialized organosilicon compound. It belongs to the family of trisiloxanes, which are known for their unique structural properties and applications in various fields, including industrial and scientific research.
Preparation Methods
The synthesis of 1,1,1,5,5,5-Hexaethyl-3-methyl-3-[(triethylsilyl)oxy]trisiloxane typically involves the reaction of hexamethyltrisiloxane with triethylsilyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum complex, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
1,1,1,5,5,5-Hexaethyl-3-methyl-3-[(triethylsilyl)oxy]trisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of silanol derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of simpler siloxane compounds.
Scientific Research Applications
1,1,1,5,5,5-Hexaethyl-3-methyl-3-[(triethylsilyl)oxy]trisiloxane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the development of biomaterials and as a component in certain biological assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 1,1,1,5,5,5-Hexaethyl-3-methyl-3-[(triethylsilyl)oxy]trisiloxane involves its interaction with various molecular targets. The compound’s siloxane backbone allows it to interact with other silicon-based materials, enhancing their properties. Additionally, the triethylsilyl group can participate in various chemical reactions, facilitating the compound’s incorporation into different molecular structures .
Comparison with Similar Compounds
1,1,1,5,5,5-Hexaethyl-3-methyl-3-[(triethylsilyl)oxy]trisiloxane can be compared with other trisiloxanes, such as:
1,1,1,5,5,5-Hexamethyl-3,3-bis[(trimethylsilyl)oxy]trisiloxane: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
1,1,3,3,5,5-Hexamethyl-1,5-bis[(3-ethyl-3-methoxyoxetane)propyl]trisiloxane: This compound is used in different applications, such as in the preparation of UV-curable systems.
Properties
CAS No. |
36964-96-2 |
|---|---|
Molecular Formula |
C19H48O3Si4 |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
triethyl-[methyl-bis(triethylsilyloxy)silyl]oxysilane |
InChI |
InChI=1S/C19H48O3Si4/c1-11-24(12-2,13-3)20-23(10,21-25(14-4,15-5)16-6)22-26(17-7,18-8)19-9/h11-19H2,1-10H3 |
InChI Key |
QFZVPAIKIUXJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)O[Si](C)(O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


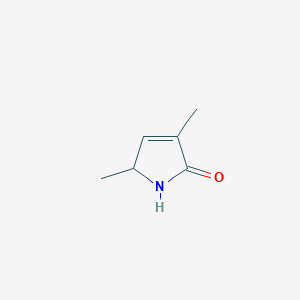
![Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro-](/img/structure/B14666127.png)
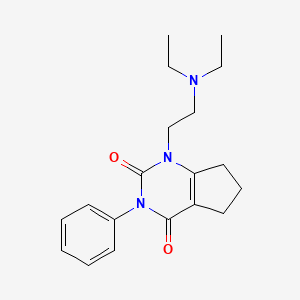
![2-[4-(Butylamino)phenyl]propanoic acid](/img/structure/B14666129.png)
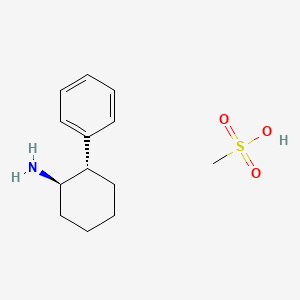
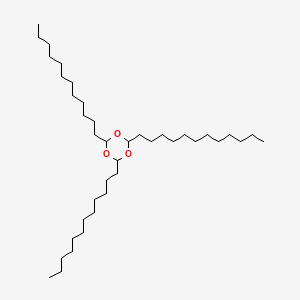
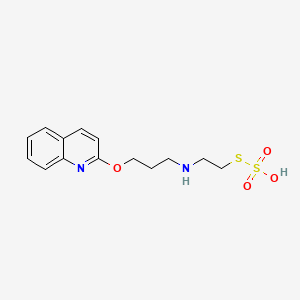
![5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione](/img/structure/B14666151.png)
![{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid](/img/structure/B14666165.png)
